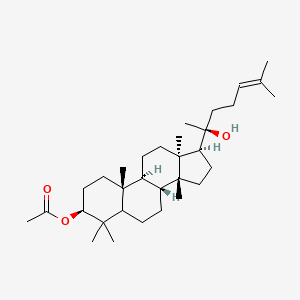
3-O-Acetyldammarenediol-II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Acetyldammarenediol-II is a triterpenoid compound derived from dammarenediol-II. It is a precursor to various biologically active dammarane-type tetracyclic ginsenosides, which are significant due to their pharmacological properties. These ginsenosides are primarily found in Panax ginseng and have potential effects on the central nervous, cardiovascular, endocrine, and immune systems .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of 3-O-Acetyldammarenediol-II involves the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol-II synthase. This process can be achieved through heterologous expression in microbial systems such as Escherichia coli. The synthetic biology approach involves co-expression of squalene synthase, squalene epoxidase, and NADPH-cytochrome P450 reductase from various sources .
Industrial Production Methods
Industrial production of this compound can be optimized using microbial cell factories. For instance, the use of transgenic tobacco cell suspension cultures overexpressing dammarenediol-II synthase has been explored. This method allows for the sustainable production of the compound with high yields .
化学反応の分析
Types of Reactions
3-O-Acetyldammarenediol-II undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of ginsenosides and other bioactive compounds .
科学的研究の応用
3-O-Acetyldammarenediol-II has numerous scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex triterpenoid compounds.
Biology: It is used to study the biosynthesis pathways of ginsenosides and their biological activities.
Medicine: It has potential therapeutic applications due to its role in the synthesis of ginsenosides, which exhibit anti-inflammatory, anti-cancer, and immune-modulating properties.
Industry: It is used in the production of natural products and pharmaceuticals through microbial fermentation and synthetic biology techniques
作用機序
The mechanism of action of 3-O-Acetyldammarenediol-II involves its conversion to various ginsenosides, which then exert their effects on molecular targets and pathways. These ginsenosides interact with receptors and enzymes in the body, modulating signaling pathways related to inflammation, cell proliferation, and immune responses .
類似化合物との比較
Similar Compounds
Dammarenediol-II: The precursor to 3-O-Acetyldammarenediol-II, involved in the biosynthesis of ginsenosides.
Protopanaxadiol: Another triterpenoid compound found in ginseng, with similar pharmacological properties.
Protopanaxatriol: A related compound that also serves as a precursor to various ginsenosides.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of dammarane-type tetracyclic ginsenosides. Its acetylation at the 3-O position distinguishes it from other similar compounds and contributes to its specific biological activities .
特性
CAS番号 |
22558-20-9 |
|---|---|
分子式 |
C32H54O3 |
分子量 |
486.8 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-21(2)11-10-17-32(9,34)26-15-20-30(7)24-12-13-25-28(4,5)27(35-22(3)33)16-18-29(25,6)23(24)14-19-31(26,30)8/h11,23-27,34H,10,12-20H2,1-9H3/t23-,24+,25?,26-,27-,29+,30+,31-,32-/m0/s1 |
InChIキー |
WPBWAQJFGPOSHJ-YCFUGUDKSA-N |
異性体SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


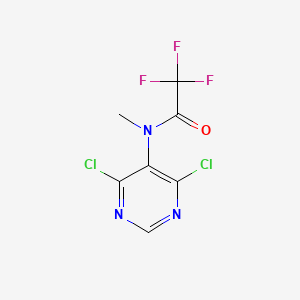

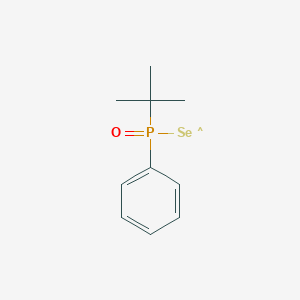
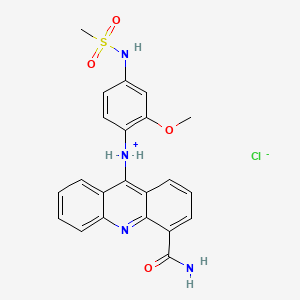
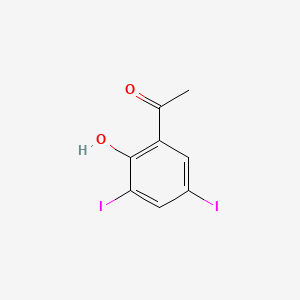
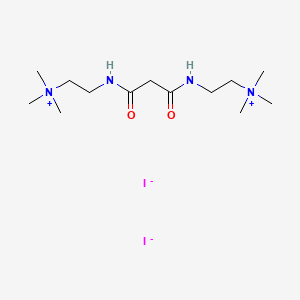
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

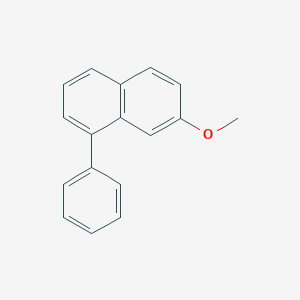
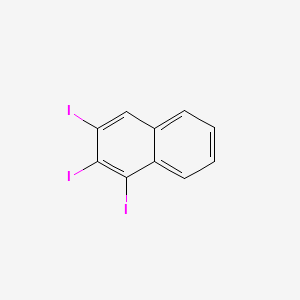
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)


